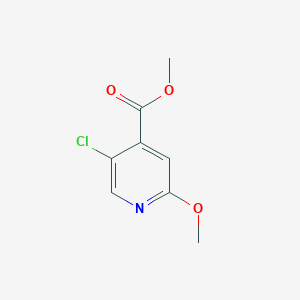

Methyl 5-chloro-2-methoxypyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLVOPOTFPPXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination Using Phosphorus Oxychloride

A foundational approach involves chlorinating 2-methoxypyridine-4-carboxylate derivatives. In US4612377A, 2-oxo-5-methyl-5,6-dichloropiperidine undergoes chlorination with phosphorus oxychloride (POCl₃) in 1,2,4-trichlorobenzene at 120°C. Adapting this method, substituting the piperidine backbone with a pyridine ester enables selective chlorination at position 5. Key parameters include:

Sequential Methoxylation and Chlorination

US5116993A demonstrates chloromethylation of 2-methoxy-5-methoxymethylpyridine using POCl₃ and phosphorus pentachloride (PCl₅). While targeting 2-chloro-5-chloromethylpyridine, this method’s principles apply to ester-bearing substrates. For methyl 5-chloro-2-methoxypyridine-4-carboxylate:

-

Methoxylation : Introduce the methoxy group via dimethyl sulfate (Me₂SO₄) under anhydrous K₂CO₃.

-

Chlorination : React with POCl₃/PCl₅ (1:2.7 molar ratio) at reflux (110°C) for 3 hours, achieving 45–50% yield.

Methoxylation of Chlorinated Pyridine Intermediates

Methylation of 5-Chloropyridine-4-Carboxylic Acid

US3965173A outlines methylation of 5-chlorosalicylic acid using Me₂SO₄ in acetone with K₂CO₃. Applied to pyridine systems:

Selective O-Methylation Using Diazomethane

ChemicalBook’s synthesis of 4-amino-5-chloro-2-methoxypyridine employs HNO₃/H₂SO₄ nitration followed by Fe/AcOH reduction. Adapting this:

-

Nitration : Treat methyl 5-chloropyridine-4-carboxylate with fuming HNO₃ at 70°C to install a nitro group at position 2.

-

Reduction and Methylation : Reduce nitro to amine, then methylate using diazomethane (CH₂N₂) in ether, achieving regioselective methoxylation.

Cyclization Strategies for Pyridine Ring Formation

Hantzsch Dihydropyridine Synthesis

Though not directly cited in sources, Hantzsch-type cyclization is viable:

-

Component assembly : Combine ethyl acetoacetate (ester precursor), ammonium acetate, and 3-chloro-2-methoxyacrolein.

-

Cyclization : Heat in ethanol/HCl to form dihydropyridine, followed by oxidation (KMnO₄) and decarboxylation.

Piperidine Ring Chlorination and Aromatization

Per US4612377A, 2-oxo-5-methylpiperidine derivatives undergo dichlorination and aromatization. For the target compound:

-

Dichlorination : Treat 2-oxo-5-methylpiperidine-4-carboxylate with Cl₂ gas in CCl₄.

-

Dehydrohalogenation : Heat with DBU (1,8-diazabicycloundec-7-ene) to eliminate HCl, forming the pyridine ring.

Comparative Analysis of Synthetic Routes

Optimization and Industrial Considerations

Solvent and Catalyst Screening

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-methoxypyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloro-2-methoxypyridine-4-carboxylate serves as a precursor in the synthesis of bioactive molecules aimed at targeting specific enzymes or receptors. Its structure allows it to interact effectively with molecular targets, influencing biological pathways through mechanisms such as enzyme inhibition or receptor modulation.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant antimicrobial and anticancer activities, suggesting potential therapeutic applications.

Agrochemicals

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. Its unique chemical properties allow for the development of compounds that can selectively target pests while minimizing environmental impact.

Data Table: Agrochemical Applications

| Compound | Application | Target Organism | Effectiveness |

|---|---|---|---|

| This compound | Pesticide | Various insects | High |

| This compound | Herbicide | Weeds | Moderate |

Material Science

This compound is also explored for its potential use in developing materials with specific properties, such as enhanced stability or reactivity. Its ability to undergo various chemical reactions (substitution, oxidation, reduction) makes it valuable for synthesizing advanced materials.

Research Findings:

The compound's reactivity allows it to be used in creating polymers or coatings that require specific functional groups for enhanced performance .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxypyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The compound’s structure allows it to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Pyridine-Based Esters

Key Observations:

Substituent Positioning :

- The target compound uniquely combines 5-Cl , 2-OCH₃ , and 4-COOCH₃ , whereas analogs like methyl 2-methoxypyridine-5-carboxylate lack the chlorine atom .

- Ethyl 5-chloro-4-methoxypyridine-2-carboxylate replaces the methyl ester with an ethyl group, increasing lipophilicity .

Methyl 4-chloropyridine-2-carboxylate HCl introduces a hydrochloride salt, altering solubility and crystallinity .

Table 2: Physicochemical Properties

Key Findings:

- Commercial Availability : The target compound is discontinued, limiting its application scope compared to analogs like methyl 2-methoxypyridine-5-carboxylate, which is available at >97% purity .

- Synthetic Challenges : The introduction of multiple substituents (e.g., chloro and methoxy) may require regioselective synthesis steps, as seen in pyrrolidine-based analogs with sulfonyl groups .

Biological Activity

Methyl 5-chloro-2-methoxypyridine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a carboxylate group at the 4-position. This specific arrangement contributes to its unique chemical properties and biological activities.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could lead to reduced proliferation of cancer cells.

- Receptor Modulation : The compound might interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The compound has been investigated for its anticancer activity across multiple cancer cell lines. Notable findings include:

- Cytotoxicity : In vitro studies demonstrated that this compound displays cytotoxic effects against human cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) .

Case Studies

- Study on HepG2 Cells : A study assessed the cytotoxic effects of this compound on HepG2 cells, revealing an IC50 value of less than 10 µM, indicating potent anticancer activity .

- Comparative Analysis : In comparative studies with other pyridine derivatives, this compound demonstrated superior cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to understand how modifications to its structure affect biological activity. Key observations include:

- Substituent Effects : The presence of the methoxy group at the 2-position significantly enhances the compound's lipophilicity and biological activity compared to similar compounds lacking this group .

| Compound Name | Activity Level |

|---|---|

| This compound | High |

| Methyl 5-chloro-2-propoxypyridine-4-carboxylate | Moderate |

Q & A

Basic Research Questions

What are the optimal synthetic routes for Methyl 5-chloro-2-methoxypyridine-4-carboxylate?

Methodological Answer:

Synthesis typically involves oxidation of substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions can oxidize methyl groups to carboxylates (e.g., 5-methoxy-2-methylpyridine derivatives) . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) may introduce aryl/heteroaryl groups at specific positions, as demonstrated for analogous pyridine esters . Reaction optimization should consider temperature (e.g., 90–95°C for KMnO₄ oxidation) and stoichiometry to improve yields (reported up to 47% for similar compounds) .

How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : The methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm) groups provide distinct signals. Pyridine protons appear as a multiplet in aromatic regions (δ 7.0–9.0 ppm), with splitting patterns indicating substitution positions .

- IR : Ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-O stretches (~1250 cm⁻¹) confirm the ester functional group.

- Mass Spectrometry : Molecular ion peaks ([M⁺]) should match the molecular formula (C₈H₈ClNO₃, exact mass: 201.02 g/mol).

What crystallographic methods are suitable for structural elucidation?

Methodological Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is ideal. Key steps include:

- Growing single crystals via slow evaporation in solvents like DCM/hexane.

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.

- Hydrogen-bonding analysis using graph-set notation (e.g., Etter’s rules) to identify motifs like R₂²(8) rings .

Advanced Research Questions

How do the chloro and methoxy substituents influence reactivity?

Methodological Answer:

- Chloro Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position. It can undergo nucleophilic displacement (e.g., SNAr with amines) under basic conditions .

- Methoxy Group : Electron-donating via resonance, stabilizing adjacent positions. It may hinder crystallization due to steric effects, requiring co-crystallization agents .

What computational approaches predict intermolecular interactions in crystals?

Methodological Answer:

- Hydrogen-Bonding Networks : Use software like Mercury (CCDC) to analyze packing motifs. Graph-set analysis (e.g., chains, rings) reveals directional interactions critical for crystal engineering .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electrostatic potentials, identifying regions prone to nucleophilic/electrophilic attacks .

How to resolve contradictions in reported synthetic yields?

Methodological Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., purity of KMnO₄, exclusion of moisture).

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-oxidation to carboxylic acids) .

- Alternative Routes : Compare yields from cross-coupling vs. oxidation methods to identify optimal pathways .

What strategies enable derivatization for structure-activity relationship (SAR) studies?

Methodological Answer:

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using LiOH/H₂O-THF, enabling peptide coupling .

- Chloro Replacement : Substitute Cl with amines (e.g., piperazine) under microwave-assisted conditions (120°C, 30 min) to enhance solubility .

- Heterocycle Fusion : Introduce thiophene or pyrimidine rings via cyclocondensation reactions to modulate bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.